molecular formula C16H10ClN3O2S2 B12154187 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12154187
M. Wt: 375.9 g/mol
InChI Key: TVBLLFGKFHCYQZ-LCYFTJDESA-N
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Description

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-aminothiazole, followed by cyclization with pyridine-4-carbaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide exhibits unique properties due to the presence of the pyridine moiety, which enhances its binding affinity to certain biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-12-3-1-11(2-4-12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-7-18-8-6-10/h1-9H,(H,19,21)/b13-9-

InChI Key

TVBLLFGKFHCYQZ-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)Cl

Origin of Product

United States

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